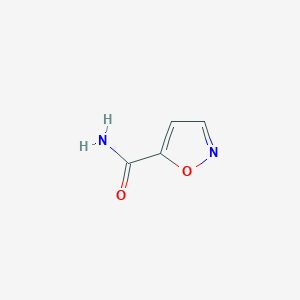

Isoxazole-5-carboxamide

描述

Historical Context of Isoxazole (B147169) Scaffolds in Medicinal Chemistry

The isoxazole ring is a well-established pharmacophore in medicinal chemistry, valued for its metabolic stability and ability to serve as a bioisosteric replacement for other functional groups. rsc.org Historically, isoxazole derivatives have formed the basis for a number of successful drugs, demonstrating their therapeutic importance. ajrconline.orgd-nb.info The isoxazole nucleus is found in various pharmaceuticals, including certain antibiotics like oxacillin (B1211168) and cloxacillin, and the anti-inflammatory drug valdecoxib (B1682126), a potent COX-2 inhibitor. d-nb.infonih.gov

The versatility of the isoxazole scaffold stems from its unique electronic properties and the potential for substitution at multiple positions, allowing for the fine-tuning of a compound's physicochemical and pharmacological profile. rsc.orgst-andrews.ac.uk The development of diverse synthetic methodologies, such as 1,3-dipolar cycloaddition reactions, has made a wide array of isoxazole derivatives readily accessible for biological screening. kuey.netrsc.org This accessibility has cemented the isoxazole ring as a "privileged scaffold" in drug discovery, consistently appearing in compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. ajrconline.orgtaylorandfrancis.comnih.gov

Significance of the Isoxazole-5-carboxamide Moiety in Contemporary Chemical Research

In modern chemical research, the this compound moiety has gained prominence as a key structural element for developing targeted therapeutic agents. The carboxamide group, linked to the isoxazole ring, provides a crucial hydrogen bond donor and acceptor site, which can facilitate strong and specific interactions with biological macromolecules such as enzymes and receptors. rsc.org This feature is instrumental in the design of potent and selective inhibitors.

The functional group diversity of the this compound scaffold allows for extensive structure-activity relationship (SAR) studies. kuey.net Researchers can systematically modify the substituents on the amide nitrogen and on the isoxazole ring to optimize potency, selectivity, and pharmacokinetic properties. kuey.net This adaptability has made the this compound framework a focal point in the search for novel agents against complex diseases. For instance, diarylisoxazole carboxamides have been investigated as inhibitors of heat shock protein 90 (Hsp90), a key target in cancer therapy. bohrium.com The synthesis of various N-phenyl-5-carboxamidyl isoxazoles has also been a subject of interest for their potential chemotherapeutic applications. nih.gov

Overview of Principal Research Trajectories for this compound Compounds

The primary research efforts involving this compound derivatives are concentrated on several key therapeutic areas, most notably oncology, infectious diseases, and inflammation. The structural versatility of this scaffold allows for its application across a diverse range of biological targets. kuey.net

Anticancer Research: A significant portion of research on isoxazole-5-carboxamides is dedicated to discovering new anticancer agents. nih.govkuey.net These compounds have been shown to exhibit cytotoxic activity against a variety of cancer cell lines, including those from colon, breast, cervical, and liver cancers. nih.govnih.gov The mechanisms of action are varied; for example, certain derivatives have been found to inhibit the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), a crucial node in cancer cell signaling pathways. nih.gov Others have been shown to induce cell cycle arrest and apoptosis. nih.gov

One study synthesized a series of N-phenyl-5-carboxamidyl isoxazoles and evaluated their anticancer activity. nih.gov Compound 3,N-(4-chlorophenyl)-5-carboxamidyl isoxazole , emerged as the most active against colon cancer cell lines. nih.gov

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Target Cancer Cell Line | Activity (IC50) | Observed Mechanism | Reference |

|---|---|---|---|---|

| 3,N-(4-chlorophenyl)-5-carboxamidyl isoxazole | CT-26 (Mouse Colon Carcinoma) | 2.5 µg/mL | Inhibition of STAT3 phosphorylation, induction of necrosis. | nih.gov |

| Compound 2d (an isoxazole-carboxamide derivative) | HeLa (Cervical Cancer) | 15.48 µg/mL | Induction of G2/M phase cell cycle delay, promotion of apoptosis. | nih.gov |

| Compound 2e (an isoxazole-carboxamide derivative) | Hep3B (Liver Cancer) | ~23 µg/mL | ||

| Compound 2e (a phenyl-isoxazole-carboxamide derivative) | B16-F1 (Melanoma) | 0.079 µM | Cytotoxic activity. | nih.govnih.gov |

Antimicrobial and Anti-inflammatory Research: Beyond oncology, isoxazole-5-carboxamides are being investigated for their potential as antimicrobial and anti-inflammatory agents. kuey.net The isoxazole core is present in several known anti-inflammatory drugs, and researchers are exploring new derivatives for their ability to inhibit key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2). d-nb.infonih.gov Some isoxazole-carboxamide derivatives have shown potent inhibitory activity against these enzymes. nih.gov Additionally, studies have reported that certain compounds in this class exhibit activity against various bacterial and fungal strains, highlighting their potential as a foundation for new antimicrobial therapies. kuey.netnih.gov

Table 2: Biological Activity of Isoxazole-Carboxamide Derivatives

| Compound Series | Biological Target/Activity | Key Findings | Reference |

|---|---|---|---|

| Phenyl-isoxazole-carboxamides (A1-A14) | COX-1 and COX-2 Inhibition | Compound A13 was the most potent against COX-1 (IC50 = 64 nM) and COX-2 (IC50 = 13 nM). | nih.gov |

| Isoxazole-carboxamides | Antimicrobial Activity | Compound A8 showed activity against Pseudomonas aeruginosa and Klebsiella pneumonia (MIC = 2 mg/ml). | nih.gov |

| 3,4-diaryl-isoxazole-5-carboxamides | Antimitotic Activity | Compound 6f exhibited moderate antimitotic antitubulin effects. | bohrium.com |

The ongoing research into this compound compounds underscores their importance as a versatile and promising scaffold in medicinal chemistry. The ability to systematically modify their structure provides a clear path for the development of new therapeutic agents with improved efficacy and selectivity.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c5-4(7)3-1-2-6-8-3/h1-2H,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIBSRXKQRYPJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427255 | |

| Record name | isoxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89032-77-9 | |

| Record name | isoxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Isoxazole 5 Carboxamide and Its Derivatives

Conventional Synthetic Routes to Isoxazole-5-carboxamide

Traditional methods for the synthesis of the this compound scaffold have long been established, primarily relying on the construction of the isoxazole (B147169) ring followed by or concurrent with the introduction of the carboxamide functionality. These routes are characterized by their reliability and have been extensively documented in the chemical literature.

Condensation Reactions for Isoxazole Ring Formation

One of the foundational methods for constructing the isoxazole ring is through condensation reactions. This approach typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). espublisher.com The versatility of this method allows for the synthesis of a variety of substituted isoxazoles by modifying the starting dicarbonyl compound.

Another significant condensation strategy involves the reaction of primary nitro compounds with aldehydes. researchgate.net The reaction between an aldehyde and two equivalents of a primary nitro compound can lead to isoxazole derivatives through the formation of β-dinitro intermediates. researchgate.net Variations of this process have been developed to control the regioselectivity and allow for substitution at different positions of the heterocyclic ring. researchgate.net For instance, the Dornow reaction, which is the condensation of nitroacetic esters with aldehydes, can yield isoxazole-3,5-dicarboxylic acid derivatives, with 5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylates identified as key intermediates. nanobioletters.com

| Reactants | Key Features | Product Type |

| 1,3-Dicarbonyl compounds + Hydroxylamine | Fundamental and versatile method. espublisher.com | Substituted isoxazoles |

| Aldehydes + Primary nitro compounds (1:2 ratio) | Proceeds via β-dinitro intermediates. researchgate.net | Isoxazole derivatives |

| Aromatic aldehydes + Nitroacetate | Can form isoxazole derivatives or oxazinones depending on conditions. researchgate.net | Isoxazole or 5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylates |

| 3-Oxetanone + Primary nitro compounds | Yields isoxazole-4-carbaldehydes. researchgate.net | Isoxazole-4-carbaldehydes |

1,3-Dipolar Cycloaddition Reactions in this compound Synthesis

The 1,3-dipolar cycloaddition reaction is arguably the most widely utilized and versatile method for the synthesis of the isoxazole ring. espublisher.comnih.govedu.krd This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). nih.govnih.gov The regioselectivity of this reaction can be a concern, but it is a powerful tool for creating substituted isoxazoles. espublisher.com

Nitrile oxides are typically generated in situ from various precursors, such as the dehydrohalogenation of hydroximoyl chlorides or the oxidation of aldoximes. nih.govnih.gov An efficient solid-phase synthesis approach has been developed for creating diverse isoxazole derivatives. nih.gov This method utilizes a resin-bound alkyne which undergoes a 1,3-dipolar cycloaddition with in situ generated nitrile oxides, leading to the formation of disubstituted isoxazoles. nih.gov

A notable application of this methodology is the synthesis of 3,4-diaryl-isoxazole-5-carboxamides. bohrium.comresearchgate.net These compounds are synthesized through the rearrangement of intermediate 3,4-diaryl-5-carboxamido-isoxazoline N-oxides. bohrium.comresearchgate.net This multi-step synthesis starts from readily available arylnitromethanes, chloroacetamides, and aldehydes. bohrium.com

| Dipole (Precursor) | Dipolarophile | Key Features | Product Type |

| Nitrile Oxide (from Hydroximoyl chlorides) | Resin-bound alkyne | Solid-phase synthesis allowing for diversity. nih.gov | Disubstituted isoxazoles |

| Nitrile Oxide (from Aldoximes) | Alkyne | Widely used, versatile method. nih.govedu.krd | Substituted isoxazoles |

| In situ generated Nitrile Oxide | Alkynes/Enamines | Can be performed at multigram scale. nih.gov | Isoxazole derivatives |

| Nitrile Oxide | Aryl/hetarylacetylenes and DMAD | Catalyzed by boron trifluoride etherate. researchgate.net | Functionalized isoxazole-containing heterocyclic hybrids |

Functionalization Reactions for Carboxamide Incorporation

The introduction of the carboxamide group at the 5-position of the isoxazole ring is a critical step in the synthesis of isoxazole-5-carboxamides. This is often achieved through standard amide bond formation reactions. A common strategy involves the coupling of an isoxazole-5-carboxylic acid with a desired amine. nih.govnih.gov

This coupling reaction is typically facilitated by activating agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov For example, a series of isoxazole-carboxamide derivatives were synthesized by reacting 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid with various aniline (B41778) derivatives in the presence of EDC and DMAP. nih.gov Another approach involves converting the carboxylic acid to an acyl chloride using reagents like oxalyl chloride, followed by reaction with an amine. researchgate.net

| Starting Material | Reagents | Key Features |

| Isoxazole-5-carboxylic acid | Amine, EDC, DMAP | Common and effective amide bond formation. nih.govnih.gov |

| Isoxazole-5-carboxylic acid | Oxalyl chloride, Amine, TEA | Formation of an intermediate acyl chloride. researchgate.net |

| Isoxazole-5-carboxylic acid | Aniline derivatives, DMAP, EDC | Synthesis of N-aryl isoxazole-carboxamides. nih.gov |

Advanced and Sustainable Synthesis Approaches for this compound

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies. These advanced approaches aim to reduce reaction times, energy consumption, and the use of hazardous reagents.

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nveo.orgabap.co.in This technique has been successfully applied to the synthesis of isoxazole derivatives, including isoxazole-carboxamides, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. scholarsresearchlibrary.comresearchgate.net

For instance, the condensation of various ketene (B1206846) dithioacetals with hydroxylamine hydrochloride and potassium hydroxide (B78521) under microwave irradiation has been used to prepare a novel series of isoxazole carboxamide derivatives. scholarsresearchlibrary.com In another example, 3,4,5-substituted isoxazoles were synthesized via a cycloaddition reaction between in situ generated nitrile oxide and alkynones under dielectric heating for just 30 minutes. nih.gov The synthesis of isoxazoles from chalcones and hydroxylamine hydrochloride has also been shown to be much more efficient under microwave irradiation, with reaction times dropping from hours to minutes and yields increasing. researchgate.net

| Reactants | Method | Reaction Time | Yield |

| Chalcones + Hydroxylamine hydrochloride | Conventional Heating | 6-8 hours | 58-69% |

| Chalcones + Hydroxylamine hydrochloride | Microwave Irradiation | 6-10 minutes | 67-82% researchgate.net |

| Ketene dithioacetals + Hydroxylamine hydrochloride | Microwave Irradiation | Not specified | Excellent yield scholarsresearchlibrary.com |

| Nitrile oxide + Alkynones | Dielectric Heating | 30 minutes | Not specified nih.gov |

Metal-Free Synthetic Strategies for Isoxazole Ring Construction

The development of metal-free synthetic routes is a key aspect of green chemistry, as it avoids the use of potentially toxic and expensive metal catalysts. Several metal-free strategies for the construction of the isoxazole ring have been reported. nih.gov

One prominent metal-free approach is the 1,3-dipolar cycloaddition reaction, which can be performed without metal catalysis. nih.gov For example, the reaction of N-Boc-masked chloroxime with a mild base generates a nitrile oxide in situ, which then reacts with an alkyne or enamine to yield the isoxazole product. nih.gov Another metal-free method involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes. rsc.org This method is efficient and tolerates unprotected phenolic hydroxyl groups. rsc.org Furthermore, cascade reactions, such as the one-pot reaction of α-azido acrylates and aromatic oximes, provide a straightforward and metal-free synthesis of 3,4,5-trisubstituted isoxazoles under mild conditions. organic-chemistry.org

| Method | Key Reagents/Features | Product Type |

| 1,3-Dipolar Cycloaddition | N-Boc-masked chloroxime, mild base (NaHCO₃ or Et₃N). nih.gov | Isoxazole derivatives |

| DBU Promoted Cycloaddition | Aldoximes, DBU. rsc.org | 3,5-disubstituted isoxazoles |

| Cascade Reaction | α-azido acrylates, aromatic oximes. organic-chemistry.org | 3,4,5-trisubstituted isoxazoles |

| Ultrasonication | Ethyl nitroacetate, aromatic aldehyde, DABCO in water. nih.gov | Isoxazole derivatives |

Solid-Phase Synthesis Techniques for this compound Libraries

Solid-phase synthesis has emerged as a powerful technique for the generation of combinatorial libraries of small molecules, including this compound derivatives. This methodology simplifies purification procedures and allows for the systematic variation of substituents on the core scaffold, facilitating the rapid exploration of chemical space for drug discovery and other applications. mdpi.com

A common strategy involves anchoring a suitable building block to a solid support, such as a polystyrene resin, and then carrying out a sequence of reactions to construct and derivatize the isoxazole ring. mdpi.com For instance, a resin-bound acetyl-functionalized carboxylic acid can serve as the starting point. The synthesis can proceed through a series of steps including Claisen condensation, α-alkylation, and finally, cyclization with hydroxylamine to form the isoxazole ring. mdpi.com This multi-step process on a solid support allows for the introduction of diversity at various positions of the isoxazole scaffold.

One validated solid-phase synthesis scheme to generate libraries of substituted isoxazoles involves four main sequential reaction steps:

Loading: An acetyl-bearing carboxylic acid is coupled to a Rink amide resin. mdpi.com

Claisen Condensation: The resin-bound acetyl moiety undergoes a Claisen condensation with a variety of carboxylic esters to introduce the first point of diversity. mdpi.com

α-Alkylation: Further diversification can be achieved through α-alkylation of the resulting β-diketone intermediate. mdpi.com

Cyclization and Cleavage: The final isoxazole ring is formed by reacting the β-diketone with hydroxylamine. Subsequent cleavage from the resin yields the desired this compound derivatives. mdpi.com

This split-and-mix approach has been successfully employed to prepare a large combinatorial library of isoxazoles, demonstrating the efficiency of solid-phase synthesis in generating a multitude of diverse compounds. mdpi.com The table below outlines a representative scheme for the solid-phase synthesis of an isoxazole library.

| Step | Reagents and Conditions | Purpose |

| 1. Resin Loading | Rink Amide resin, Acetyl carboxylic acids, DICD, HOBt | Anchoring the initial building block to the solid support. |

| 2. Claisen Condensation | Carboxylic esters, Base | Introduction of R² diversity. |

| 3. Cyclization | Hydroxylamine | Formation of the isoxazole ring. |

| 4. Cleavage | Acid (e.g., TFA) | Release of the final isoxazole products from the resin. |

This table illustrates a general workflow for the solid-phase synthesis of isoxazole libraries.

Biocatalytic Approaches in Isoxazole-5(4H)-one Synthesis

Biocatalysis offers an environmentally benign and efficient alternative to traditional chemical methods for the synthesis of heterocyclic compounds. The use of enzymes as catalysts can lead to high selectivity, mild reaction conditions, and reduced waste generation. In the context of isoxazole synthesis, lipase (B570770) has been identified as an effective biocatalyst for the preparation of isoxazole-5(4H)-one derivatives. researchgate.net

An efficient, one-pot multicomponent reaction for the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones has been developed using lipase as the biocatalyst. This reaction involves the condensation of an aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride in an aqueous medium at room temperature. researchgate.net The use of water as a solvent further enhances the green credentials of this synthetic protocol.

The key advantages of this biocatalytic approach include:

Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, avoiding the need for high temperatures or harsh reagents. researchgate.net

Excellent Yields: The desired isoxazole-5(4H)-one products are obtained in high yields. researchgate.net

Simple Work-up: The procedure allows for easy isolation of the products. researchgate.net

Broad Substrate Scope: The method is tolerant of a wide range of substituted aldehydes. researchgate.net

This lipase-catalyzed synthesis represents a significant advancement in the environmentally friendly production of isoxazole-5(4H)-one scaffolds, which are valuable precursors for isoxazole-5-carboxamides.

Optimization of Reaction Parameters and Product Yields in this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound derivatives. Key factors that influence the outcome of the synthesis include the choice of catalyst, solvent, temperature, and reaction time.

A variety of catalysts have been investigated for the synthesis of the core isoxazole ring structure, often in the context of multicomponent reactions. For the synthesis of isoxazol-5(4H)-ones, which are closely related precursors, catalysts such as sodium malonate, 2-aminopyridine, and even natural extracts like tomato fruit extract have been shown to be effective. researchgate.netniscair.res.inniscpr.res.in The optimization of catalyst loading is also critical; for instance, in the sodium malonate-catalyzed synthesis of isoxazol-5(4H)-ones, 10 mol% of the catalyst was found to be optimal. niscpr.res.in

The choice of solvent plays a significant role in reaction efficiency. Green solvents, particularly water, have been shown to be highly effective for these syntheses, often providing better results than organic solvents like ethanol, acetone, or dichloromethane. niscpr.res.in Performing the reaction in an aqueous medium at room temperature aligns with the principles of green chemistry and can simplify product isolation. niscpr.res.in

Temperature is another critical parameter. While many modern protocols are optimized for room temperature to conserve energy and minimize side reactions, some syntheses may require heating to achieve reasonable reaction rates and yields. niscpr.res.innih.gov For example, the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones using an agro-waste-based solvent medium was optimized at 60 °C. nih.gov

The following table summarizes the optimization of reaction conditions for a representative synthesis of isoxazol-5(4H)-ones, highlighting the impact of different parameters on product yield.

| Parameter | Variation | Optimized Condition | Rationale |

| Catalyst | Various organic and inorganic bases | Sodium Malonate (10 mol%) | Found to be highly efficient and commercially available. niscpr.res.in |

| Solvent | H₂O, EtOH, Acetone, DCM, DMF | Water (H₂O) | Provided the best yields and is an environmentally benign solvent. niscpr.res.in |

| Temperature | Room Temperature vs. Heating | Room Temperature (25°C) | Sufficient for high yields and avoids energy consumption. niscpr.res.in |

| Reaction Time | Monitored by TLC | Shorter reaction times achieved | A feature of an efficient catalytic system. niscpr.res.in |

This table provides an example of reaction parameter optimization for a related isoxazole synthesis.

Strategies for Derivatization of the this compound Scaffold

The this compound scaffold offers multiple sites for derivatization, allowing for the fine-tuning of its physicochemical and biological properties. Key strategies for derivatization include modifications at the C3 and C4 positions of the isoxazole ring, as well as diversification of the carboxamide moiety.

Derivatization via Amide Bond Formation: A straightforward and widely used method for derivatizing the this compound scaffold is through the coupling of an isoxazole-4-carboxylic acid or isoxazole-5-carboxylic acid with a diverse range of amines. This reaction is typically facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or the use of an acyl chloride intermediate. researchgate.netnih.gov For example, a series of novel indole-3-isoxazole-5-carboxamide derivatives were synthesized by coupling the isoxazole carboxylic acid with various amine derivatives using EDC and 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net Similarly, phenyl-isoxazole-carboxamide derivatives have been prepared by reacting 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid with different aniline derivatives in the presence of EDC and 4-dimethylaminopyridine (DMAP). nih.gov

Functionalization of the Isoxazole Ring: Direct functionalization of the isoxazole ring itself provides another avenue for derivatization. The C4 position is often a target for introducing substituents. This can be achieved through various synthetic transformations. For instance, the synthesis of 3-(arylthiomethyl)isoxazole-4,5-carboxamides demonstrates the introduction of a substituted thiomethyl group at the C3 position, with further modifications possible on the aryl ring. nih.gov

The inherent reactivity of the isoxazole ring, particularly its susceptibility to cleavage under certain basic conditions, can also be exploited for synthetic transformations, allowing for modifications of substituents on the ring structure. researchgate.net Transition metal-catalyzed cross-coupling reactions and C-H activation are also powerful tools for the direct functionalization of the isoxazole ring at the C3, C4, and C5 positions. nih.gov

The following table outlines various strategies for the derivatization of the this compound scaffold.

| Derivatization Site | Strategy | Example Reagents/Conditions | Resulting Modification |

| Carboxamide Nitrogen | Amide coupling | EDC, HOBt, various amines | Introduction of diverse substituents on the amide nitrogen. researchgate.netnih.gov |

| C3-Position | Introduction of side chains | Synthesis from precursors with desired C3 substituent | Variation of the group at the 3-position of the isoxazole ring. nih.gov |

| C4-Position | Knoevenagel condensation of isoxazol-5(4H)-ones | Aldehydes, β-keto esters | Formation of 4-arylidenemethyleneisoxazol-5(4H)-ones. mdpi.com |

| Direct Ring Functionalization | C-H activation, cross-coupling | Transition metal catalysts (e.g., Pd complexes) | Direct introduction of aryl, alkyl, or other groups onto the isoxazole core. nih.gov |

This table summarizes key strategies for modifying the this compound scaffold.

Advanced Spectroscopic and Analytical Characterization of Isoxazole 5 Carboxamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of isoxazole-5-carboxamide compounds. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the molecular framework, connectivity, and chemical environment of atoms.

In ¹H NMR spectra of various 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives, the amide proton (N-H) typically appears as a singlet in the downfield region, with chemical shifts ranging from 9.20 to 10.78 ppm. nih.gov The methyl group attached to the isoxazole (B147169) ring characteristically resonates as a singlet around 2.60–2.67 ppm. nih.gov The proton on the isoxazole ring itself (isoxazole-H) is often observed as a singlet, with its chemical shift being sensitive to the substitution pattern. For instance, in 3,5-disubstituted isoxazoles, the H4 proton signal appears around 6.64 ppm, while in 3,4-disubstituted analogs, the H5 proton is deshielded and resonates further downfield at approximately 8.5 ppm. researchgate.net In other 3,5-diaryl isoxazoles, the isoxazole-H signal is found around 6.80 ppm. rsc.org Protons on aromatic rings attached to the core structure display complex multiplet patterns in their expected aromatic region. nih.govsciarena.com

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbon of the amide group is typically found in the range of 170–172 ppm. nih.gov The carbons of the isoxazole ring also show characteristic signals, for example, at 170.59 ppm, 160.69 ppm, and 113.53 ppm in one derivative. nih.gov The methyl carbon attached to the isoxazole ring resonates at approximately 12.40 ppm. nih.gov

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives| Atom/Group | Technique | Characteristic Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Amide (N-H) | ¹H NMR | 9.20 - 10.78 (singlet) | nih.gov |

| Isoxazole Ring (H4) | ¹H NMR | ~6.64 (singlet) | researchgate.net |

| Isoxazole Ring (H5) | ¹H NMR | ~8.5 (singlet) | researchgate.net |

| Isoxazole Ring (isoxazole-H) | ¹H NMR | 6.47 - 6.84 (singlet) | rsc.orgsciarena.com |

| Isoxazole Ring (C=O) | ¹³C NMR | 170 - 172 | nih.gov |

| Isoxazole Ring Carbons | ¹³C NMR | ~113, ~160, ~170 | nih.gov |

| Methyl (on Isoxazole) | ¹H NMR | ~2.60 - 2.67 (singlet) | nih.gov |

| Methyl (on Isoxazole) | ¹³C NMR | ~12.4 - 12.8 | nih.govnajah.edu |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and confirm the elemental formula of synthesized this compound compounds. High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), is particularly valuable as it provides highly accurate mass measurements. nih.govnih.gov

In the characterization of these compounds, the experimentally measured mass of the protonated molecule, [M+H]⁺, is compared with the theoretically calculated mass. A close match between these values provides strong evidence for the correct molecular formula. For example, the calculated [M+H]⁺ for C₁₈H₁₃F₃N₂O₃ was 363.0958, with the found value being 363.0957. nih.gov Similarly, for C₁₉H₁₇ClN₂O₄, the calculated [M+H]⁺ was 373.0894, and the experimental value was 373.0955. nih.gov This level of accuracy helps to unambiguously confirm the identity of the target molecule and differentiate it from potential isomers or byproducts. najah.edunih.gov

Table 2: HRMS Data for Selected this compound Derivatives| Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

|---|---|---|---|

| C₁₈H₁₃F₃N₂O₂ | 347.0995 | 347.1007 | nih.gov |

| C₁₈H₁₃F₃N₂O₃ | 363.0958 | 363.0957 | nih.gov |

| C₂₁H₁₆N₂O₂S | 361.0948 | 361.1011 | nih.gov |

| C₂₁H₂₂ClN₂O₂ | 369.1356 | 369.1364 | nih.gov |

| C₁₉H₁₈ClN₂O₄ | 373.0955 | 373.0951 | najah.edu |

| C₂₀H₂₀ClN₂O₅ | 403.1048 | 403.1055 | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound derivatives, IR spectra provide clear signatures for the key structural components.

The most prominent absorption band is typically the carbonyl (C=O) stretching vibration of the amide group, which appears in the region of 1650–1681 cm⁻¹. nih.gov The exact position of this band can be influenced by the electronic nature of the substituents on the molecule. Other key absorptions include those related to the isoxazole ring itself. Characteristic peaks for the ring include the N-O stretch at approximately 1153 cm⁻¹, the C-N stretch around 1276 cm⁻¹, and the C-O stretch near 1068 cm⁻¹. rjpbcs.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value. vscht.cz The presence of these characteristic bands in the IR spectrum confirms the successful incorporation of the isoxazole-carboxamide core structure.

Table 3: Characteristic IR Absorption Bands for this compound Compounds| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amide (C=O) | Stretch | 1650 - 1681 | nih.gov |

| Isoxazole Ring (N-O) | Stretch | ~1153 | rjpbcs.com |

| Isoxazole Ring (C-N) | Stretch | ~1276 | rjpbcs.com |

| Isoxazole Ring (C-O) | Stretch | ~1068 | rjpbcs.com |

| Aromatic (C-H) | Stretch | >3000 | vscht.cz |

| Aliphatic (C-H) | Stretch | <3000 | vscht.cz |

Elemental Analysis for Compositional Verification

Elemental analysis provides a fundamental verification of a compound's empirical formula by determining the mass percentages of its constituent elements (primarily carbon, hydrogen, and nitrogen). This technique is crucial for confirming the purity and elemental composition of newly synthesized this compound derivatives.

The experimentally determined percentages of C, H, and N are compared against the values calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, validates the assigned formula. For example, in the analysis of 4-(2,5-Dimethoxy-3,4-methylenedioxyphenyl)-3-phenylisoxazole-5-carboxylic Acid, the calculated percentages were C 66.85%, H 5.61%, and N 4.10%. researchgate.net The experimental results were C 66.77%, H 5.52%, and N 4.38%, confirming the composition of the compound. researchgate.net This method, used alongside spectroscopic techniques, provides a complete and unambiguous characterization of the molecule. researchgate.net

Table 4: Example of Elemental Analysis Data for an Isoxazole Derivative| Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| Carbon (C) | 66.85 | 66.77 | researchgate.net |

| Hydrogen (H) | 5.61 | 5.52 | researchgate.net |

| Nitrogen (N) | 4.10 | 4.38 | researchgate.net |

Chromatographic Techniques for Purity Assessment and Isolation of this compound Derivatives (HPLC, TLC)

Chromatographic techniques are essential for monitoring reaction progress, isolating final products, and assessing the purity of this compound compounds. Thin-Layer Chromatography (TLC) is widely used for rapid, qualitative analysis of reaction mixtures. nih.gov By comparing the retention factor (Rf) of the product to the starting materials, the progress of the reaction can be effectively monitored. nih.gov

For purification, column chromatography using silica (B1680970) gel is a standard method. nih.gov The choice of solvent system, such as a mixture of n-hexane and ethyl acetate (B1210297), is optimized to achieve effective separation of the desired compound from impurities. nih.govnih.gov The purity of the isolated fractions is often confirmed again by TLC.

High-Performance Liquid Chromatography (HPLC) and related techniques like Ultra-Performance Liquid Chromatography (UPLC) offer higher resolution for quantitative purity assessment. najah.edu Furthermore, specialized techniques like supercritical fluid chromatography (SFC) have been successfully employed for the chiral separation of this compound enantiomers, achieving excellent resolutions (Rs up to 9.78) in short analysis times. nih.govresearchgate.net

Table 5: TLC Retention Factors (Rf) for Various this compound Derivatives| Compound | Solvent System | Rf Value | Reference |

|---|---|---|---|

| 2a | n-hexane: ethyl acetate (3:2) | 0.644 | nih.gov |

| 2b | DCM: ethyl acetate (4:1) | 0.95 | nih.gov |

| 2c | n-hexane: ethyl acetate (3:2) | 0.49 | nih.gov |

| 2d | n-hexane: ethyl acetate (3:2) | 0.66 | nih.gov |

| 2e | n-hexane: ethyl acetate (3:2) | 0.69 | nih.gov |

| 2f | n-hexane: ethyl acetate (3:2) | 0.75 | nih.gov |

X-ray Diffraction Analysis for Solid-State Molecular Structure Determination

X-ray diffraction analysis of single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For this compound derivatives, this technique has been used to confirm the molecular geometry and study packing arrangements. In the crystal structure of 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide, the dihedral angle between the thiazole (B1198619) and isoxazole rings was found to be 34.08°. nih.gov The analysis also revealed that molecules are linked by pairs of N—H···N hydrogen bonds, forming inversion dimers, which are further connected by C—H···O interactions into chains. nih.gov In another example, ethyl 5-phenylisoxazole-3-carboxylate, the molecule was found to be nearly planar, with the phenyl and isoxazole rings being almost coplanar. nih.gov In its crystal structure, molecules are also linked into inversion dimers, in this case via pairs of C—H···O hydrogen bonds. nih.gov This detailed structural information is invaluable for understanding structure-property relationships.

Biological Activities and Pharmacological Potential of Isoxazole 5 Carboxamide Derivatives

Antimicrobial Activities of Isoxazole-5-carboxamide Compounds

This compound derivatives have emerged as a versatile class of compounds exhibiting a broad spectrum of antimicrobial activities. Their efficacy against bacteria, fungi, viruses, and parasites has been well-documented, making them promising candidates for the development of novel anti-infective agents.

Derivatives of this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, a series of novel isoxazole (B147169) carboxamide derivatives were synthesized and evaluated for their in vitro antibacterial activity by the broth dilution method. The compounds exhibited notable efficacy, with some showing activity comparable to the standard drug Streptomycin. Specifically, compounds with electron-wdrawing groups, such as halogens, demonstrated enhanced antibacterial effects.

For instance, compound ISD-6 was identified as particularly potent against E. coli, while ISD-2 showed high potency against S. pyogenes. Compound ISD-5 was most effective against S. aureus, and ISD-9 was notably active against P. aeruginosa. Another study highlighted a triazole-isoxazole hybrid, compound 7b, which displayed considerable antibacterial activity against Escherichia coli ATCC 25922 and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values of 15 mg/mL and 30 mg/mL, respectively. mdpi.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound | Organism | MIC (µg/mL) |

|---|---|---|

| ISD-2 | Staphylococcus pyogenus | 125 |

| ISD-5 | Staphylococcus aureus | 62.5 |

| ISD-6 | Escherichia coli | 62.5 |

| ISD-9 | Pseudomonas aeruginosa | 125 |

| Reference compound: Streptomycin | S. aureus | 10 |

| S. pyogenes | 10 | |

| E. coli | 10 | |

| P. aeruginosa | 10 |

Data sourced from Gollapalli Naga Raju et al., 2016.

The antifungal potential of this compound derivatives has been demonstrated against various fungal strains, including clinically relevant species like Candida albicans. One study reported that the synthesized chloro-fluorophenyl-isoxazole carboxamide derivative, compound 2c, exhibited antifungal activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) value of 2.0 mg/ml, which is comparable to the standard antifungal drug Fluconazole (MIC = 1.65 mg/ml). benthamdirect.com

Another series of isoxazole carboxamide derivatives were tested against Candida albicans and Aspergillus niger. The results indicated moderate antifungal activity. For example, compounds ISD-1, ISD-2, and ISD-7 showed a MIC of 250 µg/mL against C. albicans, while the standard drug Griseofulvin had a MIC of 500 µg/mL. Against A. niger, compound ISD-8 was the most potent among the tested derivatives with a MIC of 500 µg/mL.

Table 2: Antifungal Activity of this compound Derivatives

| Compound | Organism | MIC (µg/mL) |

|---|---|---|

| ISD-1 | Candida albicans | 250 |

| ISD-2 | Candida albicans | 250 |

| ISD-7 | Candida albicans | 250 |

| ISD-8 | Aspergillus niger | 500 |

| Reference compound: Griseofulvin | C. albicans | 500 |

| A. niger | 100 |

Data sourced from Gollapalli Naga Raju et al., 2016.

Isoxazole derivatives are recognized for their antiviral properties. ijrrjournal.com Research into novel isoxazole-amide derivatives containing an acylhydrazone moiety has demonstrated their potential against plant viruses, specifically Tobacco Mosaic Virus (TMV). Several synthesized compounds exhibited significant antiviral activity. For instance, at a concentration of 500 mg/L, one compound showed a curative activity against TMV of 68.8%, a protection activity of 58.8%, and an inactivation activity of 86.0%. frontiersin.org The mechanism of action is thought to involve the disruption of the virus's phenotype and integrity. frontiersin.org Other studies have also reported the anti-TMV activities of various carboxamide-containing compounds, with some showing inhibitory effects comparable to the commercial agent Ningnanmycin. mdpi.com

Table 3: In Vivo Antiviral Activity of a Representative Isoxazole-Amide Derivative against TMV at 500 mg/L

| Activity | Inhibition Rate (%) |

|---|---|

| Curative | 68.8 |

| Protection | 58.8 |

| Inactivation | 86.0 |

Data sourced from Li et al., 2020. frontiersin.org

The isoxazole scaffold has been investigated for its efficacy against various parasites. A study on 3-Br-isoxazoline-based derivatives, which share the core isoxazole ring system, revealed potent antimalarial and antileishmanial activity. nih.gov One compound, 6f , demonstrated submicromolar activity against Leishmania infantum (IC₅₀ = 0.29 μM) and Leishmania tropica (IC₅₀ = 0.31 μM). nih.gov Another derivative, 12 , showed nanomolar potency against Plasmodium falciparum (IC₅₀ = 0.05 μM). nih.gov Furthermore, a series of 3,4,5-trisubstituted isoxazole derivatives were tested against the promastigote form of L. amazonensis, with eight compounds showing potent antileishmanial activity (IC₅₀ < 20 μM). researchgate.net Research on 3-nitroisoxazole-4-carboxamides also identified several compounds with significant inhibitory effects against both promastigote and amastigote stages of L. donovani. nih.gov

Table 4: Antiparasitic Activity of Isoxazoline Derivatives

| Compound | Organism | IC₅₀ (µM) |

|---|---|---|

| 6f | Leishmania infantum | 0.29 |

| 6f | Leishmania tropica | 0.31 |

| 12 | Plasmodium falciparum | 0.05 |

Data sourced from Development of Potent 3-Br-isoxazoline-Based Antimalarial and Antileishmanial Compounds, 2021. nih.gov

Anticancer and Cytotoxic Effects of this compound Derivatives

In addition to their antimicrobial properties, this compound derivatives have garnered significant attention for their potent anticancer and cytotoxic activities against a variety of human cancer cell lines.

Numerous studies have demonstrated the ability of this compound analogs to inhibit the proliferation of cancer cells. A series of phenyl-isoxazole-carboxamide derivatives were synthesized and evaluated for their cytotoxic activity. nih.gov Compound 2e was found to be the most active against the B16F1 melanoma cell line, with an IC₅₀ value of 0.079 µM, which is comparable to the standard anticancer drug Doxorubicin (IC₅₀ = 0.056 µM). nih.gov Another compound, 2a , showed a broad spectrum of activity against B16F1, Colo205, HepG2, and HeLa cancer cell lines with an IC₅₀ range of 7.55–40.85 µM. nih.gov

In a separate study, a series of isoxazole-carboxamide derivatives (2a–2g) were evaluated against MCF-7 (breast), HeLa (cervical), and Hep3B (liver) cancer cell lines. nih.govnajah.edu Compounds 2d and 2e were the most active against Hep3B cells, with IC₅₀ values of approximately 23 μg/ml. nih.govnajah.edu Compound 2d also showed the highest activity against HeLa cells with an IC₅₀ of 15.48 μg/ml. nih.govnajah.edu Furthermore, newly synthesized chloro-fluorophenyl-isoxazole carboxamide derivatives displayed moderate to potent cytotoxic activity against various cancer cell lines, with IC₅₀ values ranging from 0.107 to 77.83 μg/ml. benthamdirect.com Notably, compound 2b was the most potent against the HeLa cell line with an IC₅₀ of 0.11 µg/ml. benthamdirect.com

Table 5: Cytotoxic Activity (IC₅₀) of Selected this compound Analogs

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 2a | Colo205 | 9.179 |

| 2a | HepG2 | 7.55 |

| 2e | B16F1 | 0.079 |

| MYM4 | CaCo-2 | 10.22 |

| MYM4 | Hep3B | 4.84 |

| MYM4 | HeLa | 1.57 |

| Reference compound: Doxorubicin | B16F1 | 0.056 |

Data sourced from Hawash et al., 2022 and Al-Hourani et al., 2023. nih.govresearchgate.net

Table of Mentioned Compounds

| Abbreviation/Code | Full Chemical Name |

| ISD-1 | N-(4-fluorophenyl)-3-cyclopropyl-5-(methylthio)isoxazole-4-carboxamide |

| ISD-2 | N-(4-Chlorophenyl)-3-cyclopropyl-5-(methylthio)isoxazole-4-carboxamide |

| ISD-5 | N-(3,4-dichlorophenyl)-3-cyclopropyl-5-(methylthio)isoxazole-4-carboxamide |

| ISD-6 | N-(3-chloro-4-fluorophenyl)-3-cyclopropyl-5-(methylthio) isoxazole-4-carboxamide |

| ISD-7 | 3-cyclopropyl-5-(methylthio)-N-(p-tolyl)isoxazole-4-carboxamide |

| ISD-8 | 3-Cyclopropyl-5-(methylthio)-N-(4-nitrophenyl)isoxazole-4-carboxamide |

| ISD-9 | 3-cyclopropyl-5-(methylthio)-N-phenylisoxazole-4-carboxamide |

| Streptomycin | (1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3,5-dihydroxy-5-(hydroxymethyl)-4-methylaminooxan-2-yl]oxy-2,5,6-trihydroxycyclohexyl] 2-deoxy-3-C-formyl-4-C-hydroxy-5-methyl-L-lyxofuranoside |

| Griseofulvin | (2S,6'R)-7-chloro-2',4,6-trimethoxy-6'-methyl-3H,4'H-spiro[1-benzofuran-2,1'-cyclohex-2-ene]-3,4'-dione |

| Fluconazole | 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol |

| Ningnanmycin | Not specified in sources |

| Doxorubicin | (8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-glycoloyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione |

| 2a, 2b, 2c, 2d, 2e, 2g | Specific structures as defined in cited research papers benthamdirect.comnih.govnih.govnajah.edu |

| 6f, 12 | Specific structures as defined in cited research paper nih.gov |

| 7b | Specific structure as defined in cited research paper mdpi.com |

| MYM4 | Specific structure as defined in cited research paper researchgate.net |

Induction of Apoptosis in Cancer Cell Lines by this compound

This compound derivatives have demonstrated the ability to induce programmed cell death, or apoptosis, in various cancer cell lines. Studies have shown that these compounds can trigger both early and late stages of apoptosis. For instance, novel synthetic 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives exhibited significant pro-apoptotic effects in the K562 leukemic cell line researchgate.netspandidos-publications.com. Specifically, certain derivatives led to apoptosis in over 50% of cells, with some compounds inducing apoptosis in as high as 80-90% of the cell population at specific concentrations spandidos-publications.com.

Further investigation into the mechanism of action revealed that the pro-apoptotic activity is linked to the activation of key cellular pathways. In U251-MG and T98G glioma cell lines, isoxazole derivatives have been shown to activate apoptotic pathways researchgate.net. Research on specific isoxazole-carboxamide derivatives, such as compounds 2d and 2e, found that they could shift Hep3B liver cancer cells from necrosis towards apoptosis, reducing the necrosis rate threefold najah.edu. This shift is a crucial indicator of a controlled and targeted anti-cancer effect. The induction of apoptosis is a key mechanism behind the anti-proliferative effects observed with these compounds researchgate.net.

Efficacy Against Specific Cancer Cell Lines (e.g., Hep3B, HeLa, MCF-7, HCT116, Huh7, DU145, A549)

This compound derivatives have shown a wide range of cytotoxic activity against a panel of human cancer cell lines. The efficacy often varies based on the specific chemical substitutions on the core isoxazole structure.

A series of indole-3-isoxazole-5-carboxamide derivatives were screened against breast (MCF-7), colon (HCT116), and liver (Huh7) cancer cell lines, with several compounds showing potent anticancer activities nih.gov. Three of these compounds (5a, 5r, and 5t) demonstrated significant antiproliferative activity against a broader panel of hepatocellular carcinoma cell lines, including Huh7, HepG2, Mahlavu, and SNU475, with IC₅₀ values ranging from 0.7 to 21.5 µM nih.gov.

In other studies, different series of isoxazole-carboxamide analogues were evaluated against liver (Hep3B), cervical (HeLa), and breast (MCF-7) cancer cell lines najah.edunajah.eduresearchgate.net. For example, compound 2a from one series was found to be particularly potent against HeLa cells with an IC₅₀ value of 0.91 µM, and also showed strong activity against Hep3B and MCF-7 cells najah.eduresearchgate.net. Compounds 2d and 2e from another series were most active against Hep3B cells, with IC₅₀ values of around 23 µg/ml, and compound 2d also showed high activity against HeLa cells (IC₅₀ of 15.48 µg/ml) najah.edunih.gov.

The table below summarizes the cytotoxic activities (IC₅₀ values) of selected this compound derivatives against various cancer cell lines as reported in the literature.

| Compound | Cell Line | IC₅₀ (µM) | Source |

| Compound 2a | HeLa | 0.91 | najah.eduresearchgate.net |

| Hep3B | 8.02 | najah.eduresearchgate.net | |

| MCF-7 | 14.43 | najah.edu | |

| Compound 2d | HeLa | ~18.62 µg/ml | najah.edu |

| Hep3B | ~23 µg/ml | najah.edunih.gov | |

| Compound 2e | Hep3B | ~23 µg/ml | najah.edunih.gov |

| Compound 5a | HepG2 | < 3.8 | nih.gov |

| SNU475 | < 8.5 | nih.gov | |

| Compound 5r | HepG2 | < 3.8 | nih.gov |

| SNU475 | < 8.5 | nih.gov | |

| Compound 5t | HepG2 | < 3.8 | nih.gov |

| SNU475 | < 8.5 | nih.gov |

Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Modulation of Key Molecular Pathways in Cancer by this compound

The anticancer effects of this compound derivatives are rooted in their ability to modulate critical molecular pathways that control cell growth, proliferation, and survival. One of the key mechanisms identified is the inhibition of heat shock protein 90 (Hsp90) espublisher.com. Hsp90 is a chaperone protein that is essential for the stability and function of numerous client proteins that are critical for tumor cell proliferation and survival. Resorcinylic 4,5-diarylisoxazole amides, for example, have shown a potent inhibitory effect on Hsp90 najah.edu.

Another important mechanism is the induction of cell cycle arrest. Certain indole-3-isoxazole-5-carboxamide derivatives were found to cause an arrest in the G0/G1 phase of the cell cycle in Huh7 liver cancer cells nih.gov. This cell cycle arrest was associated with a significant decrease in the levels of cyclin-dependent kinase 4 (CDK4), a key regulator of the G1 phase progression nih.gov. The drug Leflunomide, an isoxazole derivative, is known to induce cell cycle arrest at the S phase nih.gov.

Furthermore, these compounds can interfere with other fundamental signaling pathways. For instance, some plant-derived compounds modulate the NF-κB and Akt signaling pathways, which are central to cell division and apoptosis frontiersin.org. The anticancer activity of isoxazole derivatives is often attributed to their ability to interact with and inhibit such crucial cellular targets, leading to the suppression of tumor growth .

Anti-inflammatory and Immunomodulatory Activities

Anti-inflammatory Effects of this compound and its Derivatives

Derivatives of this compound have been recognized for their significant anti-inflammatory properties nih.gov. The isoxazole ring is a key pharmacophore in drugs known for their anti-inflammatory action, such as Valdecoxib (B1682126), a COX-2 inhibitor, and Leflunomide, an antirheumatic drug nih.gov.

Research has demonstrated that various synthesized isoxazole derivatives exhibit anti-inflammatory activity in preclinical models nih.gov. For instance, a series of indolyl-isoxazoles showed good anti-inflammatory activity, with some compounds causing up to a 73.7% reduction in edema in the carrageenan-induced rat paw edema model nih.gov. The anti-inflammatory potential is linked to the modulation of pathways involved in pain and inflammation. Specifically, isoxazole carboxamide derivatives are being investigated as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which play a critical role in inflammatory pain researchgate.netnih.gov.

Docking studies have suggested that the analgesic and anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, with some derivatives showing binding interactions with both COX-1 and COX-2 researchgate.net.

Immunosuppressive Properties of this compound Analogs

In addition to anti-inflammatory effects, isoxazole derivatives have demonstrated notable immunoregulatory, and specifically immunosuppressive, properties mdpi.com. Several studies have revealed that isoxazole analogs can suppress both humoral and cellular immune responses in various experimental models mdpi.com.

For example, N′-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide showed immunosuppressive activity in both mouse and human experimental settings nih.gov. A new series of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide derivatives was found to inhibit the proliferation of phytohemagglutinin A (PHA)-induced peripheral blood mononuclear cells (PBMCs) researchgate.net. One particular compound, MM3, was selected for its strong antiproliferative activity and lack of toxicity, and was shown to inhibit the production of the pro-inflammatory cytokine TNF-α nih.govresearchgate.net. These findings highlight the potential of isoxazole structures to serve as a basis for developing new immunosuppressive agents nih.gov.

Modulation of Inflammatory Pathways by this compound

The anti-inflammatory and immunomodulatory effects of this compound are achieved through the modulation of specific molecular pathways. A key mechanism is the inhibition of pro-inflammatory mediators. One derivative, MM3, was shown to inhibit the production of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) in human whole blood cell cultures nih.govresearchgate.net. TNF-α is a pivotal cytokine in the inflammatory cascade.

In the Jurkat cell model, the same compound was found to increase the expression of caspases and Fas, suggesting that its immunosuppressive action may be mediated by inducing apoptosis in immune cells nih.govresearchgate.net. Furthermore, research into other isoxazole derivatives has pointed towards the inhibition of enzymes like 5-Lipoxygenase (5-LOX) and cyclooxygenase (COX), which are crucial for the biosynthesis of leukotrienes and prostaglandins, respectively—potent mediators of inflammation nih.govresearchgate.net. By targeting these key nodes in inflammatory signaling, this compound derivatives can exert their therapeutic effects .

Neuroprotective and Neuromodulatory Properties

Modulation of AMPA Receptors and Analgesic Potential of this compound Derivatives

Isoxazole carboxamide derivatives have emerged as significant modulators of ionotropic glutamate (B1630785) receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govnih.govresearchgate.net These receptors, especially the Ca²⁺-permeable subtypes found in the spinal dorsal horn, are crucial in nociceptive transmission and inflammatory pain. nih.gov The modulation of AMPA receptors by these derivatives presents a promising, non-opioid pathway for analgesia. nih.govresearchgate.net

Research has focused on the neuromodulatory effects of these compounds on AMPA receptor activity, targeting their potential in pain and neurological disorders. nih.gov Electrophysiological studies using the whole-cell patch clamp technique have been employed to investigate the impact of various isoxazole-4-carboxamide derivatives on AMPA receptor currents and kinetics. nih.govnih.gov

Studies on fluorophenyl-isoxazole-carboxamide (ISX) derivatives have demonstrated their potential as modulators of GluA2-containing AMPA receptors. nih.gov One compound, ISX-11, was identified as a potent inhibitor, significantly reducing both GluA2 and GluA2/3 currents with IC50 values of 4.4 µM and 4.62 µM, respectively. nih.gov Another derivative, ISX-8, also showed significant inhibition with IC50 values of 4.6 µM and 4.79 µM for the same subunits. nih.gov Furthermore, these compounds altered receptor kinetics, with ISX-11 and ISX-8 increasing deactivation rates by 2.5-fold and 2-fold, respectively. nih.gov

Similarly, a series of twelve isoxazole-4-carboxamide derivatives (CIC-1 to CIC-12) were tested for their inhibitory effects on AMPA receptors. nih.govresearchgate.net The compounds CIC-1 and CIC-2 were found to be particularly potent, causing an 8-fold and 7.8-fold reduction in peak current amplitudes, respectively. nih.govnih.govresearchgate.net These findings highlight the therapeutic potential of isoxazole-4-carboxamide derivatives as AMPA receptor modulators for managing pain. nih.gov

Table 1: Inhibitory Effects of this compound Derivatives on AMPA Receptor Subunits

| Compound | Target Subunit | IC50 Value (µM) | Effect on Deactivation Rate |

|---|---|---|---|

| ISX-11 | GluA2 | 4.4 | 2.5-fold increase |

| ISX-11 | GluA2/3 | 4.62 | Not Specified |

| ISX-8 | GluA2 | 4.6 | 2.0-fold increase |

| ISX-8 | GluA2/3 | 4.79 | Not Specified |

| CIC-1 | GluA2 & GluA2/3 | Not Specified | 8.0-fold current reduction |

| CIC-2 | GluA2 & GluA2/3 | Not Specified | 7.8-fold current reduction |

Effects on Neurodegenerative Disorders

The neuromodulatory properties of this compound derivatives extend to their potential application in neurodegenerative disorders. The dysregulation of AMPA receptors is implicated in the excitotoxicity associated with conditions like Parkinson's disease (PD). nih.gov By modulating AMPA receptors, specifically the GluA2-containing subunits that minimize calcium permeability, these compounds may offer a therapeutic strategy to counteract glutamate neurotoxicity. nih.gov

The investigation of fluorophenyl-isoxazole-carboxamide (ISX) derivatives has shown their ability to reduce excitotoxic injury to nigrostriatal dopaminergic neurons, which is relevant to the pathology of PD. nih.gov The inhibitory action of compounds like ISX-11 and ISX-8 on GluA2-containing AMPA receptors underscores their potential as neuroprotective agents. nih.gov

Furthermore, the isoxazole scaffold is recognized for its role in the development of agents effective against conditions like Alzheimer's disease. nih.gov Certain 2-isoxazolyl or 5-isoxazolyl chromans have been synthesized with the goal of discovering neuroprotective agents that can defend against oxidative stress-induced death of neuronal cells. nih.gov Oxidative stress is a significant factor in the progression of many neurodegenerative diseases, causing direct neuronal damage and promoting neuroinflammation. mdpi.com The ability of isoxazole derivatives to exhibit neuroprotective activity against oxidative stress further supports their potential in treating these complex disorders. nih.gov

Antioxidant Activities of this compound Analogs

Several studies have highlighted the antioxidant properties of this compound analogs. nih.govnajah.edu These compounds can act as scavengers of unstable free radicals, a key mechanism in antioxidant activity. najah.edu

In one study, a series of isoxazole-carboxamide derivatives (2a–2g) were synthesized and evaluated for their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. najah.edu Among the tested compounds, derivative 2a was identified as the most active antioxidant agent, with a half-maximal inhibitory concentration (IC50) of 7.8 ± 1.21 µg/ml. najah.edu This activity was compared to the standard antioxidant Trolox, which had an IC50 of 2.75 µg/ml. najah.edu

The isoxazole ring is a core structure in various compounds known for a wide range of pharmacological effects, including antioxidant activities. nih.govresearchgate.net The presence of hydroxyl and methoxy (B1213986) groups on terminal aryl moieties of related isoxazole structures has been shown to improve antioxidant activity. nih.gov This suggests that the antioxidant potential of this compound derivatives can be tuned through structural modifications.

Table 2: Antioxidant Activity of an this compound Analog

| Compound | Assay | IC50 Value (µg/ml) |

|---|---|---|

| 2a | DPPH | 7.8 ± 1.21 |

| Trolox (Standard) | DPPH | 2.75 |

Enzyme Inhibition Studies of this compound Derivatives

Cyclooxygenase (COX) Inhibition by this compound

This compound derivatives have been extensively studied as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The two main isoforms, COX-1 and COX-2, are structurally similar, but selective inhibition of COX-2 is often desired to reduce the gastrointestinal side effects associated with COX-1 inhibition. nih.gov

In vitro COX inhibition assays have demonstrated that various isoxazole derivatives show moderate to potent activities against these enzymes. nih.gov One study identified compound A13 as the most potent against both COX-1 and COX-2, with IC50 values of 64 nM and 13 nM, respectively, yielding a significant COX-2 selectivity ratio of 4.63. nih.gov The structural features of A13, including a 3,4-dimethoxy substitution and a chlorine atom, were noted to facilitate ideal binding interactions with the COX-2 enzyme. nih.gov

Another study on chloro-fluorophenyl-isoxazole carboxamide derivatives found that compound 2b was the most potent inhibitor of the COX-1 enzyme, with an IC50 value of 0.391 µg/ml. eurekaselect.com In the same series, compound 2a displayed a good COX-2 selectivity ratio of 1.44. eurekaselect.com

Further research into a different series of novel isoxazole derivatives (C1-10) also revealed potent and selective COX-2 inhibition. frontiersin.org Compound C6 was the most potent COX-2 inhibitor with an IC50 of 0.55 ± 0.03 µM, followed by C5 (IC50 = 0.85 ± 0.04 µM) and C3 (IC50 = 0.93 ± 0.01 µM). frontiersin.org These compounds demonstrated high selectivity for COX-2 over COX-1. frontiersin.org

Table 3: Cyclooxygenase (COX) Inhibition by this compound Derivatives

| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| A13 | 64 nM | 13 nM | 4.63 |

| 2a | Not Specified | Not Specified | 1.44 |

| 2b | 0.391 µg/ml | Not Specified | Not Specified |

| C3 | Not Specified | 0.93 ± 0.01 µM | 24.26 |

| C5 | Not Specified | 0.85 ± 0.04 µM | 41.82 |

| C6 | Not Specified | 0.55 ± 0.03 µM | 61.73 |

Inhibition of Histone Deacetylase (HDAC)

Histone deacetylases (HDACs) have become important targets for the development of anticancer therapies. nih.govrsc.org Isoxazole-based structures have been incorporated into the design of novel HDAC inhibitors. nih.gov A series of isoxazole-based hydroxamic acids, structurally related to the known inhibitor SAHA, were designed and synthesized to evaluate their inhibitory potential. nih.gov In this design, the isoxazole moiety was positioned near the zinc-binding group of the enzyme. nih.gov

In a separate study, a series of hydroxamic acid-based inhibitors featuring benzimidazole and benzoxazole cores were developed. rsc.org Within this series, one compound demonstrated potent and selective inhibition of HDAC6. Its interaction with the enzyme was explored through molecular docking, which revealed a high binding affinity and interactions with key residues in the active site. rsc.org While this study did not focus exclusively on isoxazole-5-carboxamides, it highlights the utility of incorporating heterocyclic structures into the design of potent HDAC inhibitors. Another study identified HDAC6 inhibitors based on a 3-hydroxy-isoxazole zinc-binding group (ZBG), further confirming the potential of the isoxazole scaffold in this area. unimore.it

Modulation of GATA4–NKX2-5 Transcriptional Synergy

The transcription factors GATA4 and NKX2-5 are crucial for heart development and are involved in cardiomyocyte hypertrophy, a condition characterized by the enlargement of heart muscle cells. nih.govmdpi.comnih.gov These two factors can interact physically and work together synergistically to activate cardiac genes. nih.govmdpi.comnih.gov The modulation of this GATA4–NKX2-5 transcriptional synergy has emerged as a potential therapeutic strategy for cardiac conditions. semanticscholar.org this compound derivatives have been identified as potent modulators of this protein-protein interaction.

Initial research identified a phenylisoxazole carboxamide compound as a hit that could inhibit the GATA4–NKX2-5 synergy. nih.govresearchgate.net This led to the synthesis and evaluation of numerous derivatives to explore the chemical space around the initial hit and establish a structure-activity relationship (SAR). nih.govresearchgate.net One of the most potent inhibitors discovered is N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide, which demonstrated an IC₅₀ of 3 μM. mdpi.comnih.gov Studies involving this compound showed it could modulate the gene expression induced by hypertrophic agonists without affecting the protein kinases that regulate GATA4 phosphorylation. nih.gov

The SAR analysis of over 220 derivatives revealed that the aromatic substituent on the isoxazole ring plays a key role in the inhibition of the GATA4–NKX2-5 transcriptional synergy. nih.govresearchgate.net Further investigation identified other potent inhibitors, such as compounds with a 4-methyl-1,2,3-thiadiazole substituent. researchgate.net These findings have established this compound derivatives as a promising class of small molecules for potentially modulating heart regeneration and ameliorating hypertrophic signaling. nih.govresearchgate.net

| Compound Name | Activity |

|---|---|

| N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide | IC₅₀ = 3 μM mdpi.comnih.gov |

| Phenylisoxazole carboxamide 1 | Hit compound, inhibits GATA4-NKX2-5 transcriptional synergy nih.govresearchgate.net |

Inhibition of Secretory Phospholipase A2 (sPLA2)

Secretory phospholipase A2 (sPLA2) is an enzyme that plays a significant role in various inflammatory diseases and cancer. epa.gov As a result, inhibitors of sPLA2 are being developed as potential therapeutic agents. epa.gov Research has demonstrated that this compound derivatives, particularly those integrated with an indole nucleus, are effective inhibitors of sPLA2. epa.gov

A series of indole-containing isoxazole derivatives was synthesized and showed significant sPLA2 inhibition in both in vitro and in vivo studies. epa.gov One of the most potent compounds from this series, designated 10o, exhibited sPLA2 inhibition comparable to or greater than that of ursolic acid, which was used as a positive control. epa.gov This compound also demonstrated antiproliferative activity against MCF-7 breast and DU145 prostate cancer cells. epa.gov The promising results from in vitro, in vivo, and in silico studies suggest that these derivatives warrant further preclinical investigation as potential treatments for inflammatory disorders and certain types of cancer. epa.gov

| Compound | Activity | Notes |

|---|---|---|

| Indole containing isoxazole derivative (10o) | Potent sPLA2 inhibition epa.gov | Activity is comparable to or greater than ursolic acid (positive control) epa.gov |

| Indole containing isoxazole derivative (24) | IC₅₀ = 10.23 μM (in vitro) | Showed 75.67% and 76.54% edema inhibition at 3h and 4h, respectively, in vivo |

Other Enzyme Target Inhibition (e.g., Lipase (B570770), α-amylase)

Beyond the specific targets mentioned above, this compound derivatives have been investigated for their inhibitory effects on other enzymes relevant to metabolic diseases. Key among these are α-amylase and lipase, which are involved in carbohydrate and fat digestion, respectively.

α-Amylase Inhibition

α-Amylase is a primary enzyme responsible for the digestion of carbohydrates. Inhibiting this enzyme is a therapeutic strategy for managing conditions related to glucose absorption, such as type 2 diabetes and obesity. Studies have shown that isoxazole derivatives, particularly those hybridized with flavonoid structures, can be potent α-amylase inhibitors. Research into new halogenated flavonoid-based isoxazoles revealed excellent in vitro inhibitory activity against α-amylase. Structure-activity relationship (SAR) analyses indicate that substitutions on the phenyl ring of the isoxazole moiety can enhance this inhibitory strength. For instance, certain isoxazolidine derivatives have demonstrated high potency against α-amylase, with IC₅₀ values significantly lower than the reference drug, acarbose. Compound 5d from one such study showed an IC₅₀ value of 53.03 ± 0.106 μM, which was 5.59-fold more potent than acarbose.

| Compound Class/Specific Compound | Target Enzyme | Activity (IC₅₀) |

|---|---|---|

| Isoxazolidine derivative (5d) | α-Amylase | 53.03 ± 0.106 μM |

| Acarbose (Reference Drug) | α-Amylase | 296.6 ± 0.825 µM |

Lipase Inhibition

Pancreatic lipase is a critical enzyme for the digestion and absorption of dietary fats. Its inhibition is a well-established strategy for managing obesity. While the isoxazole scaffold is explored for a wide range of biological activities, specific data on the lipase inhibitory activity of this compound derivatives is an area of ongoing research.

Mechanism of Action Studies of Isoxazole 5 Carboxamide

Molecular Target Identification and Ligand Binding Analysis of Isoxazole-5-carboxamide

Research into this compound derivatives has identified several key molecular targets, with cyclooxygenase (COX) enzymes being among the most prominent. nih.govnih.gov These enzymes, existing as isoforms COX-1 and COX-2, are central to the inflammatory process. Studies have demonstrated that various isoxazole-carboxamide derivatives exhibit moderate to potent inhibitory activities against both COX enzymes. nih.gov For instance, in a study of seventeen different isoxazole-containing compounds, derivative A13 emerged as the most potent inhibitor against both COX-1 and COX-2, with IC50 values of 64 nM and 13 nM, respectively. nih.govresearchgate.net

Molecular docking studies have been instrumental in elucidating the binding interactions between these derivatives and their biological targets. nih.gov These computational analyses revealed that substitutions on the phenyl rings of the carboxamide scaffold play a crucial role in binding affinity and selectivity. For compound A13 , a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on the other were found to push the 5-methyl-isoxazole ring towards a secondary binding pocket, creating ideal binding interactions within the COX-2 enzyme's active site. nih.govresearchgate.net This structural orientation helps to explain its potent and selective activity observed in vitro.

Beyond inflammation-related enzymes, other molecular targets have been identified. Certain fluorophenyl‐isoxazole (B147169)‐carboxamide (ISX) derivatives have been shown to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are ionotropic glutamate (B1630785) receptors critical in nociceptive transmission. researchgate.netnih.gov Specifically, these derivatives can modulate the activity of GluA2-containing AMPA receptors. researchgate.net Electrophysiological studies showed that compound ISX-11 was a potent inhibitor, reducing GluA2 and GluA2/3 currents with IC50 values of 4.4 µM and 4.62 µM, respectively. researchgate.net Additional research has pointed towards other potential targets for isoxazole derivatives, including heat shock protein (Hsp90) and histone deacetylase 6 (HDAC6), further broadening the therapeutic landscape of this chemical class. nih.gov

| Compound | Target Enzyme | IC50 Value | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| A13 | COX-1 | 64 nM | 4.63 |

| A13 | COX-2 | 13 nM | |

| B2 | COX-2 | - | 20.7 |

Interference with Critical Cellular Processes by this compound (e.g., DNA Synthesis, Enzyme Activity, Cell Proliferation)

The biological effects of isoxazole-5-carboxamides are manifested through their interference with fundamental cellular processes.

Enzyme Activity: As detailed previously, a primary mechanism is the direct inhibition of enzyme activity. The targeted inhibition of COX-1 and COX-2 enzymes by isoxazole-carboxamide derivatives disrupts the synthesis of prostaglandins, key mediators of inflammation and pain. nih.govnih.gov This mechanism is a cornerstone of the anti-inflammatory and analgesic potential of this compound class. nih.gov

Cell Proliferation and Cell Cycle: A significant body of research highlights the antiproliferative activities of isoxazole-5-carboxamides against a wide range of cancer cell lines. nih.govnih.govresearchgate.netnajah.edunih.govnih.gov For example, the carboxamide derivative 3c showed potent growth inhibition against leukemia, colon cancer, and melanoma cell lines. nih.gov Another study synthesized a series of indole-3-isoxazole-5-carboxamide derivatives and found that compounds 5a , 5r , and 5t displayed potent activity against several hepatocellular carcinoma cell lines, with IC50 values as low as 0.7 µM. nih.gov

This inhibition of cell proliferation is often linked to interference with the cell cycle. Specific derivatives, such as 2d and 2e , were found to induce a delay in the G2/M phase of the cell cycle in Hep3B liver cancer cells, an effect comparable to the standard chemotherapeutic drug doxorubicin. najah.edunih.gov This arrest of mitosis prevents cancer cells from dividing and propagating. najah.edu

DNA Synthesis: Some isoxazole derivatives have been shown to interfere directly with nucleic acids. One study identified novel isoxazole polycyclic aromatic hydrocarbons as DNA-intercalating agents. nih.gov The most potent compound, 7d , was shown to insert itself between the base pairs of DNA, with a preference for AT-rich regions. nih.gov Biological and docking studies confirmed that these compounds approach the DNA from its minor groove to form this complex. nih.gov This intercalation can disrupt DNA replication and transcription, leading to cytotoxic effects. Furthermore, other isoxazole derivatives have been suggested to exert anticancer action by inhibiting the thymidylate synthase (TS) pathway, which is essential for DNA and RNA synthesis. espublisher.com

| Compound | Cancer Cell Line | IC50 Value |

|---|---|---|

| 5a | Huh7 (Liver) | 0.7 µM |

| 5a | Mahlavu (Liver) | 1.5 µM |

| 5r | HepG2 (Liver) | 1.5 µM |

| 5t | HepG2 (Liver) | 3.8 µM |

| 2d | HeLa (Cervical) | 15.48 µg/ml |

| 2d | Hep3B (Liver) | ~23 µg/ml |

| 2e | Hep3B (Liver) | ~23 µg/ml |

Signaling Pathway Modulation by this compound Derivatives

The interaction of this compound derivatives with their molecular targets leads to the modulation of critical intracellular signaling pathways. By inhibiting COX enzymes, these compounds directly affect the prostaglandin (B15479496) signaling pathway, which is not only pivotal in inflammation but is also implicated in the progression of certain cancers. nih.gov

The modulation of AMPA receptors by isoxazole derivatives impacts glutamatergic signaling pathways. researchgate.netnih.gov These pathways are central to synaptic plasticity, learning, and memory, but their dysregulation is also involved in excitotoxicity and the central sensitization associated with chronic pain. researchgate.netnih.gov By acting on these receptors, isoxazole-carboxamides can influence pain signaling cascades.